molecular formula C12H14ClNO2 B1313184 2-Chloro-4-piperidinobenzenecarboxylic acid CAS No. 313674-11-2

2-Chloro-4-piperidinobenzenecarboxylic acid

Cat. No.: B1313184
CAS No.: 313674-11-2
M. Wt: 239.7 g/mol
InChI Key: PUEGNVWKMCMZTI-UHFFFAOYSA-N
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Description

2-Chloro-4-piperidinobenzenecarboxylic acid is an organic compound with the molecular formula C({12})H({14})ClNO(_{2}) and a molecular weight of 239.7 g/mol . This compound is characterized by the presence of a chloro group at the second position and a piperidine ring at the fourth position of a benzenecarboxylic acid structure. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Formation of Intermediate: The 2-chlorobenzoic acid undergoes a nucleophilic substitution reaction with piperidine to form 2-chloro-4-piperidinobenzene.

    Carboxylation: The intermediate is then carboxylated to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-piperidinobenzenecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Alcohols and Acid Catalysts: For esterification reactions.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Resulting from oxidation or reduction reactions.

    Esters: Formed from esterification reactions.

Scientific Research Applications

2-Chloro-4-piperidinobenzenecarboxylic acid is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biochemistry: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-piperidinobenzenecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-piperidinobenzamide
  • 2-Chloro-4-piperidinobenzyl alcohol
  • 2-Chloro-4-piperidinobenzonitrile

Uniqueness

2-Chloro-4-piperidinobenzenecarboxylic acid is unique due to its specific structural features, such as the chloro group and piperidine ring, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEGNVWKMCMZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441460
Record name 2-Chloro-4-piperidinobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313674-11-2
Record name 2-Chloro-4-piperidinobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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